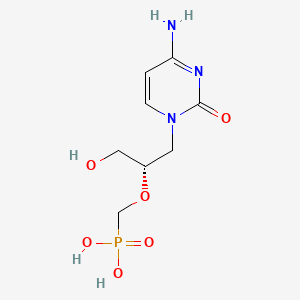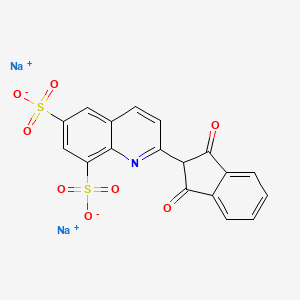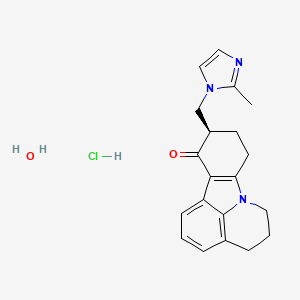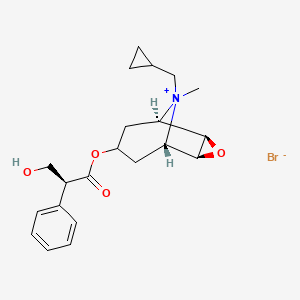
Citicoline sodium
Overview
Description
Citicoline Sodium, also known as cytidine diphosphate-choline (CDP-choline) or cytidine 5’-diphosphocholine, is a naturally occurring compound that supports brain function and health . It plays a crucial role in forming neuron cell membranes and has neuroprotective properties such as promoting brain metabolism and increasing neurotransmitter levels in the central nervous system . It is available as a dietary supplement and has been investigated for the treatment of various neurological conditions such as stroke, traumatic brain injury, and dementia .
Synthesis Analysis
The synthesis of Citicoline Sodium involves the biotransformation of materials including 5’-cytidylate, phosphorylcholine, potassium hydroxide, and glucose with yeast as the biocatalyst . The process also includes extraction and separation with active carbon as the adsorbing carrier, Cl- type ion exchange resin as the separating carrier, and re-compounded water-alcohol mixture as the analyzing reagent .
Molecular Structure Analysis
The chemical structure of Citicoline Sodium consists of three main parts :
Chemical Reactions Analysis
Citicoline is a donor of choline in the biosynthesis of choline-containing phosphoglycerides . It has been used in the management of brain ischemia-related disorders, such as Traumatic Brain Injury (TBI) .
Physical And Chemical Properties Analysis
Citicoline Sodium is a hygroscopic, white, crystalline powder with high water solubility . Its molecular weight is approximately 510.31 g/mol . The compound is stable under normal conditions, but it may degrade over time if exposed to certain environmental factors .
Scientific Research Applications
Stroke Management
Citicoline has been found to have a positive impact on functional independence and neurological deficits in non-traumatic stroke patients . A meta-analysis of studies revealed a significant overall effect favoring Citicoline for both NIH Stroke Scale and Barthel Index . Despite heterogeneity and potential publication bias, consistent findings suggest Citicoline as a valuable adjunctive therapy in stroke management .
Dementia Progression
Citicoline has been proven to be a useful compound in preventing dementia progression . It enhances cognitive functions among healthy individuals and improves prognosis after stroke .
Nerve Damage and Neuropathy
In an animal model of nerve damage and neuropathy, Citicoline stimulated regeneration and lessened pain . This suggests potential applications in the treatment of conditions involving nerve damage.
Traumatic Brain Injury
Citicoline has been applied in the treatment of patients who underwent brain trauma . However, the clinical effect of Citicoline in this context is still unclear and requires further research .
Alzheimer’s Disease
Citicoline improves the health status of persons diagnosed with Alzheimer’s disease . It’s administered to these patients as part of their therapy .
Parkinson’s Disease
Citicoline has been used in the treatment of Parkinson’s disease . It enables reducing the therapeutic dose of levodopa and, as a consequence, decrease the level of adverse events .
Ophthalmology
Citicoline acts positively on the glaucomatous optic nerve damage with the enhancement of PtdCho synthesis to counteract neuronal apoptosis and protect RGC from degeneration . Intramuscular citicoline appeared to improve visual acuity, contrast sensitivity, and visual-evoked potentials .
Psychiatry
Research on the use of Citicoline is also conducted in psychiatry . It is often used to enhance cognitive functions , suggesting potential applications in the treatment of psychiatric disorders involving cognitive deficits.
Mechanism of Action
Target of Action
Citicoline Sodium, also known as Cytidine diphosphate-choline (CDP-choline), is an intermediate in the generation of phosphatidylcholine from choline . It is a donor of choline in the biosynthesis of choline-containing phosphoglycerides .
Mode of Action
Citicoline stimulates the biosynthesis of structural phospholipids of the neuronal membrane, preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine . It has beneficial effects on neurological functions by increasing the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhancing the production of acetylcholine .
Biochemical Pathways
Citicoline is naturally occurring in the cells of human and animal tissue, particularly the organs . When taken as a supplement, citicoline is hydrolyzed into choline and cytidine in the intestine. Once these cross the blood-brain barrier, it is reformed into citicoline by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .
Pharmacokinetics
Citicoline is water-soluble, with more than 90% oral bioavailability . Plasma levels of citicoline peak one hour after oral ingestion, and a majority of the citicoline is excreted as CO2 in respiration, with the remaining citicoline being excreted through urine .
Result of Action
Citicoline may have neuroprotective effects due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity .
Action Environment
The action of Citicoline Sodium can be influenced by various environmental factors. For instance, the rate of hydrolysis into choline and cytidine in the intestine can be affected by the pH level and the presence of other substances . Furthermore, the ability of these components to cross the blood-brain barrier can be influenced by factors such as the individual’s age, health status, and the presence of other substances in the bloodstream .
Future Directions
Research on the therapeutic potential of Citicoline Sodium in drug therapy is ongoing, with a focus on elucidating its mechanisms of action and exploring its efficacy in different medical conditions . It has shown promise in the management of conditions such as stroke, traumatic brain injury, Alzheimer’s disease, Parkinson’s disease, and age-related cognitive decline . Additionally, Citicoline Sodium is used as an adjuvant therapy in the treatment of glaucoma and optic nerve disorders .
properties
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAFNFGRBBBSPD-OCMLZEEQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N4NaO11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048981 | |
| Record name | Citicoline sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Citicoline sodium | |
CAS RN |
33818-15-4, 987-78-0 | |
| Record name | Citicoline sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033818154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citicoline sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine 5'-(trihydrogen diphosphate), mono[2-(trimethylammonio)ethyl] ester, hydroxide, inner salt, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citicoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITICOLINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ5AKD9YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















